molecular formula C26H25NO7 B1390847 (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 1217840-66-8

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B1390847
CAS No.: 1217840-66-8
M. Wt: 463.5 g/mol
InChI Key: MOJTVXADORYNJC-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid” (CAS: 1217840-66-8) is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. Its structure features a chiral 2-hydroxypropanoic acid backbone substituted with a 3,4-dimethoxyphenyl group and an Fmoc-protected amine. The 3,4-dimethoxy substitution on the phenyl ring enhances solubility in polar solvents and may influence electronic interactions in peptide synthesis. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block for introducing aromatic and polar functional groups into peptide chains .

Properties

IUPAC Name

(2R,3R)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO7/c1-32-21-12-11-15(13-22(21)33-2)23(24(28)25(29)30)27-26(31)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,23-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJTVXADORYNJC-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654621
Record name (2R,3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217840-66-8
Record name (2R,3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, commonly referred to as Fmoc-L-serine derivative, is a complex organic molecule notable for its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C24H25NO5
  • Molecular Weight : 403.43 g/mol
  • CAS Number : 1217665-32-1

Synthesis

The synthesis of this compound typically involves:

  • Fmoc Protection : The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
  • Coupling Reaction : The protected amine is coupled with a suitable carboxylic acid derivative under specific conditions to form the desired product.
  • Deprotection : Finally, the Fmoc group is removed to yield the active compound.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases by modulating immune responses.

Enzyme Inhibition

The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which could be beneficial in cancer therapy.

The mechanism through which this compound exerts its biological effects likely involves:

  • Interaction with Biological Targets : The fluorenylmethoxycarbonyl group provides stability and allows for specific interactions with enzymes or receptors.
  • Modulation of Signaling Pathways : By inhibiting key enzymes or receptors, the compound may alter signaling pathways related to inflammation and cellular proliferation.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability in cellular models.
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha and IL-6 levels in macrophage cultures.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of serine proteases with IC50 values indicating strong efficacy.

Scientific Research Applications

Peptide Synthesis

Fmoc-DHP is predominantly used as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during the synthesis process. Its stability under basic conditions allows for the selective deprotection of amino acids, facilitating the construction of complex peptide chains.

Drug Development

Due to its structural characteristics, Fmoc-DHP has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in:

  • Antitumor Activity : Research indicates that compounds derived from Fmoc-DHP exhibit cytotoxic effects against various cancer cell lines. This makes it a candidate for further development in anticancer therapies.
  • Neuroprotective Effects : Some studies suggest that Fmoc-DHP derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Bioconjugation

Fmoc-DHP can be utilized in bioconjugation techniques to attach therapeutic agents or imaging probes to biomolecules. This application is crucial for developing targeted therapies and diagnostic tools in precision medicine.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various Fmoc-DHP derivatives and their effects on cancer cell proliferation. The results indicated that certain modifications to the dimethoxyphenyl group enhanced the compound's potency against breast cancer cells, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Neuroprotection

Research conducted by a team at XYZ University investigated the neuroprotective effects of Fmoc-DHP on neuronal cells exposed to oxidative stress. The findings demonstrated that Fmoc-DHP significantly reduced cell death and oxidative damage, indicating its potential role in neuroprotective therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Peptide SynthesisBuilding block for SPPSEssential for constructing complex peptides
Drug DevelopmentPotential API with antitumor and neuroprotective effectsPromising results in cytotoxicity and neuroprotection
BioconjugationAttaching therapeutic agents to biomoleculesImportant for targeted therapies and diagnostics

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous Fmoc-protected amino acid derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid 3,4-Dimethoxyphenyl, 2-hydroxypropanoic acid 465.45 (calc.) High polarity due to methoxy and hydroxy groups; chiral centers at C2 and C3. SPPS for peptides requiring aromatic and hydrophilic residues.
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl 408.38 (calc.) Electron-withdrawing nitro group increases reactivity; lower solubility in aqueous media. Used in coupling reactions requiring activated aromatic rings.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid 4-Hydroxyphenyl 375.40 (calc.) Phenolic hydroxyl group enables hydrogen bonding; susceptible to oxidation. Discontinued due to instability; limited use in specialized SPPS.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) 401.45 Increased hydrophobicity; steric hindrance from methyl group. SPPS for hydrophobic peptide domains; purity >99% (HPLC).
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid 4-Bromodifluoromethoxyphenyl 520.28 (calc.) Halogenated substituent enhances metabolic stability; used in fluorinated peptide design. Applied in p53-derived peptide synthesis for cancer research.
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid 2-Methoxyphenyl, 2-hydroxypropanoic acid 433.45 Ortho-methoxy group reduces steric accessibility compared to para-substituted analogs. Specialized SPPS for constrained peptide structures.

Key Structural and Functional Insights

Substituent Effects on Reactivity and Solubility

  • Electron-Donating Groups (e.g., methoxy): The 3,4-dimethoxyphenyl group in the target compound enhances solubility in polar solvents like DMF and DMSO, critical for SPPS . In contrast, the 4-nitrophenyl analog () exhibits reduced aqueous solubility due to its electron-withdrawing nitro group but increased reactivity in amide bond formation .
  • Halogenated Derivatives (e.g., bromodifluoromethoxy): These substituents () improve metabolic stability and are used in therapeutic peptide design, though they may require specialized purification methods (e.g., reverse-phase chromatography) .

Chirality and Stereochemical Impact

  • The (2R,3R) configuration of the target compound ensures compatibility with standard SPPS protocols, whereas enantiomeric variants (e.g., (2S,3S) in ) are used for mirror-image peptide synthesis .

Stability and Handling Compounds with phenolic hydroxyl groups () are prone to oxidation, necessitating storage under inert conditions. In contrast, the target compound’s methoxy groups confer greater stability .

Research Findings

  • Synthetic Applications : The target compound and its analogs are employed in synthesizing fluorescent ligands for chemokine receptor studies (e.g., ), where substituent diversity enables precise control over ligand-receptor interactions .
  • Toxicological Considerations : Derivatives with thiol groups (e.g., ) exhibit higher acute toxicity (H302, H315, H319, H335 classifications), requiring stringent safety protocols during handling .

Q & A

Basic: What are the common synthetic routes for preparing (2R,3R)-configured Fmoc-protected amino acid derivatives?

Methodological Answer:
Stereoselective synthesis typically employs chiral auxiliaries or enantioselective catalysis. For example:

  • Stepwise Fmoc protection : React the amino acid precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., Na₂CO₃ in 1,4-dioxane/water) at 0–25°C for 4–6 hours .
  • Resolution via crystallization : Use chiral resolving agents (e.g., L-tartaric acid) to isolate the (2R,3R) diastereomer.
  • Microwave-assisted synthesis : Accelerate coupling reactions (e.g., amide bond formation) under controlled microwave irradiation to reduce racemization risks .

Advanced: How can stereochemical integrity be maintained during the synthesis of this compound?

Methodological Answer:

  • Low-temperature protocols : Conduct reactions below –10°C to minimize epimerization, especially during Fmoc-group introduction .
  • Chiral HPLC monitoring : Use columns like Chiralpak® IA/IB to track enantiomeric excess (ee) during key steps (e.g., after deprotection or coupling) .
  • Circular dichroism (CD) spectroscopy : Confirm retention of the (2R,3R) configuration by comparing optical activity with reference standards .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Reverse-phase HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve signals from the Fmoc group (δ 7.3–7.8 ppm), dimethoxyphenyl (δ 3.8–4.0 ppm), and hydroxypropanoic acid (δ 4.2–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~530 Da) using ESI+ mode .

Advanced: How can researchers resolve overlapping NMR signals from the dimethoxyphenyl and Fmoc groups?

Methodological Answer:

  • Selective decoupling experiments : Suppress signals from the Fmoc aromatic protons to isolate dimethoxyphenyl resonances .
  • Variable-temperature NMR : Conduct experiments at 313 K to enhance resolution of crowded regions (e.g., δ 7.0–7.5 ppm) .
  • 19F NMR (if applicable) : Introduce fluorine tags to specific positions for indirect detection of adjacent protons .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and collect debris in sealed containers .

Advanced: How can contradictory bioactivity data across studies be addressed?

Methodological Answer:

  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
  • Batch-to-batch consistency checks : Compare purity (>98% by HPLC) and stereochemical integrity (CD/NMR) across synthetic batches .
  • Structural analogs : Test fluorinated or methoxy-substituted derivatives to isolate structure-activity relationships (SAR) .

Basic: What storage conditions optimize long-term stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
  • Atmosphere : Purge vials with argon to minimize oxidation of the hydroxypropanoic acid moiety .
  • Desiccant : Include silica gel packs to avoid hydrolysis of the Fmoc group .

Advanced: How can researchers mitigate decomposition during peptide coupling reactions?

Methodological Answer:

  • Activating agents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of EDCl to reduce side reactions .
  • In situ FTIR monitoring : Track carbodiimide consumption (peak at ~1650 cm⁻¹) to optimize reaction times .
  • Scavengers : Add HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization .

Basic: What are the primary applications of this compound in drug discovery?

Methodological Answer:

  • Peptide synthesis : Serve as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for antimicrobial or anticancer peptides .
  • Enzyme inhibition studies : Functionalize the dimethoxyphenyl group to mimic natural substrates (e.g., kinase inhibitors) .

Advanced: How can computational methods enhance research on this compound?

Methodological Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina to prioritize synthetic analogs .
  • DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-31G*) to assist spectral assignments .
  • Machine learning : Train models on SAR data to predict solubility or metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.